molecular formula C8H5FO4 B13930146 3-Fluoro-5-formyl-4-hydroxybenzoic acid

3-Fluoro-5-formyl-4-hydroxybenzoic acid

Cat. No.: B13930146
M. Wt: 184.12 g/mol
InChI Key: RIWHSPVIVGOQEG-UHFFFAOYSA-N
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Description

3-Fluoro-5-formyl-4-hydroxybenzoic acid: is an organic compound with the molecular formula C8H5FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a hydroxyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-formyl-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the demethylation of 3-fluoro-4-methoxybenzoic acid . This process typically requires the use of strong acids or bases to remove the methoxy group and introduce the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-formyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-Fluoro-5-carboxy-4-hydroxybenzoic acid.

    Reduction: 3-Fluoro-5-hydroxymethyl-4-hydroxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-formyl-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-formyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the formyl group.

    4-Formyl-3-hydroxybenzoic acid: Similar structure but lacks the fluorine atom.

    3-Formyl-4-hydroxybenzoic acid: Similar structure but lacks the fluorine atom and has the formyl group in a different position.

Uniqueness

3-Fluoro-5-formyl-4-hydroxybenzoic acid is unique due to the combination of the fluorine atom, formyl group, and hydroxyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H5FO4

Molecular Weight

184.12 g/mol

IUPAC Name

3-fluoro-5-formyl-4-hydroxybenzoic acid

InChI

InChI=1S/C8H5FO4/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-3,11H,(H,12,13)

InChI Key

RIWHSPVIVGOQEG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)F)C(=O)O

Origin of Product

United States

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